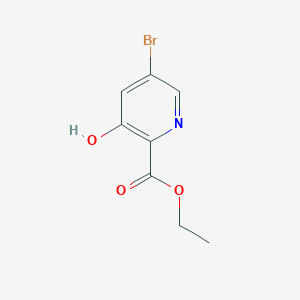
N-butil-1,3-dimetil-N-fenil-1H-pirazol-4-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its sulfonamide group, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Aplicaciones Científicas De Investigación
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various targets, leading to changes in cellular processes . .
Result of Action
While pyrazole derivatives are known to have various biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can lead to the formation of pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot multicomponent processes, which are advantageous due to their efficiency and cost-effectiveness. These methods often utilize novel reactants and innovative reaction types to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic particles.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions involving common reagents like arylhydrazines can lead to the formation of various pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylhydrazines, 1,3-diketones, and transition metal catalysts. Reaction conditions may vary, but they often involve the use of photoredox reactions or one-pot multicomponent processes .
Major Products
The major products formed from these reactions are typically pyrazole derivatives, which can exhibit a range of biological activities .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-Dimethylbutyl)-N-phenyl-p-phenylenediamine: This compound shares structural similarities with N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide and exhibits similar biological activities.
Indole Derivatives: These compounds also possess diverse biological activities and are used in similar research applications.
Uniqueness
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct biological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .
Propiedades
IUPAC Name |
N-butyl-1,3-dimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-5-11-18(14-9-7-6-8-10-14)21(19,20)15-12-17(3)16-13(15)2/h6-10,12H,4-5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMVGCRXFWBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)
![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2374764.png)
![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)


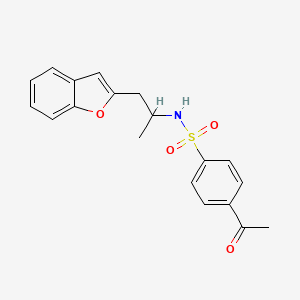
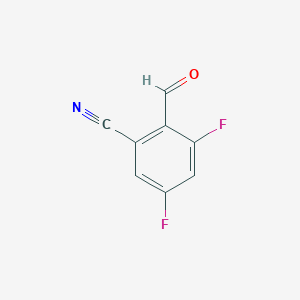
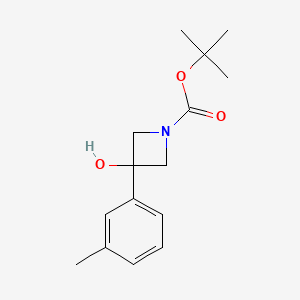
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2374774.png)
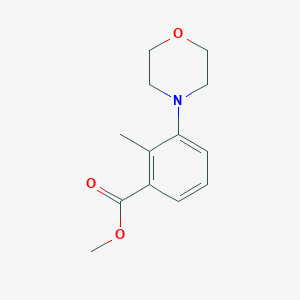
![1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2374777.png)
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2374778.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)
